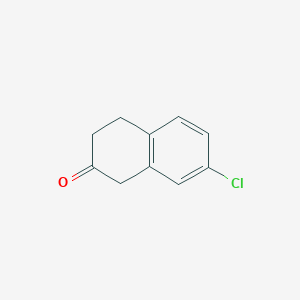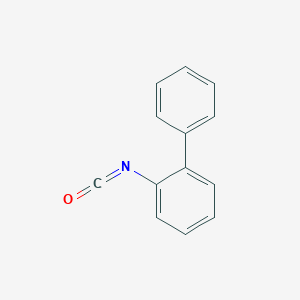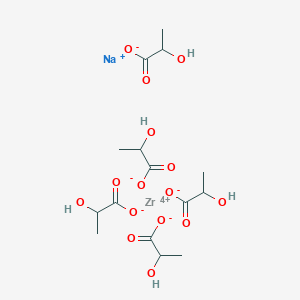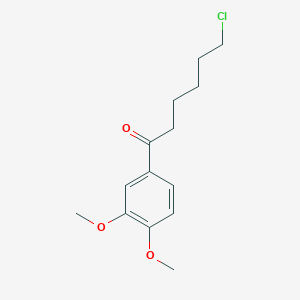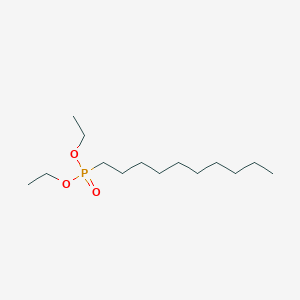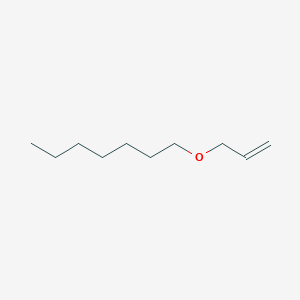
1-(2-Propenyloxy)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propenyloxy)heptane, also known as allyl heptanoate, is a chemical compound commonly used in the fragrance and flavor industry. This compound is known for its fruity, sweet, and floral aroma and is often used in perfumes, soaps, and candles. However, 1-(2-Propenyloxy)heptane also has several scientific research applications, including its potential use in the treatment of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-Propenyloxy)heptane is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Propenyloxy)heptane has several biochemical and physiological effects, including anti-inflammatory and antioxidant activity. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. Additionally, 1-(2-Propenyloxy)heptane has been shown to scavenge free radicals and protect against oxidative stress, which can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Propenyloxy)heptane in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of acute toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(2-Propenyloxy)heptane in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Propenyloxy)heptane. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, research could focus on the development of new synthetic routes for the production of this compound, as well as its potential use in the food and beverage industry. Finally, further studies could explore the potential side effects and toxicity of 1-(2-Propenyloxy)heptane, as well as its interactions with other compounds and medications.
Métodos De Síntesis
1-(2-Propenyloxy)heptane can be synthesized through the esterification of heptanoic acid and 1-(2-Propenyloxy)heptane alcohol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a clear, colorless liquid with a strong fruity odor.
Aplicaciones Científicas De Investigación
1-(2-Propenyloxy)heptane has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases and disorders.
Propiedades
Número CAS |
16519-24-7 |
|---|---|
Nombre del producto |
1-(2-Propenyloxy)heptane |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-10H2,1H3 |
Clave InChI |
BWRRFWFYPAZQMD-UHFFFAOYSA-N |
SMILES |
CCCCCCCOCC=C |
SMILES canónico |
CCCCCCCOCC=C |
Otros números CAS |
16519-24-7 |
Sinónimos |
1-(2-Propenyloxy)heptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



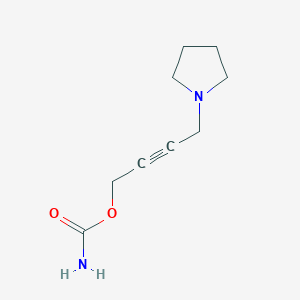
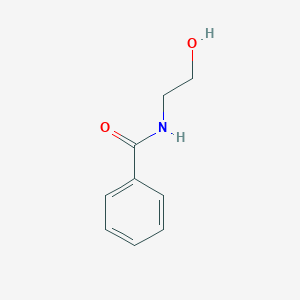
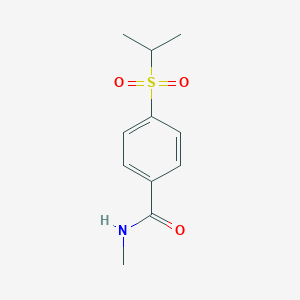
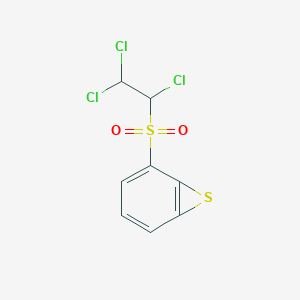
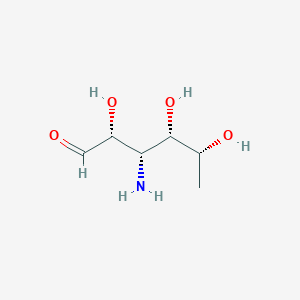
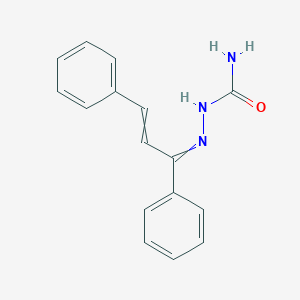
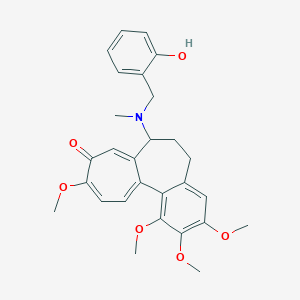
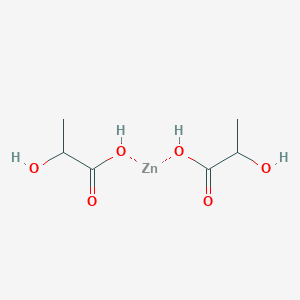
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
